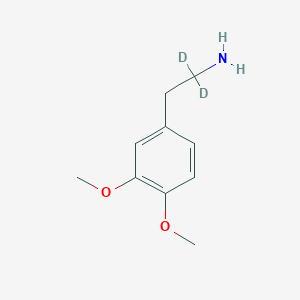

2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine

Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biochemical Studies

Isotopic labeling with deuterium is a fundamental technique that provides invaluable insights into reaction pathways, molecular structures, and the dynamic behavior of complex systems. synmr.in Because deuterium is chemically similar to hydrogen, deuterated compounds generally retain their biochemical activity and selectivity, making them excellent tracers in chemical and biological research.

The replacement of a hydrogen atom (¹H) with a deuterium atom (²H or D) can significantly alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). chem-station.com The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to cleave it. acs.org Consequently, reactions involving the breaking of a C-D bond are typically slower than those involving a C-H bond. acs.org

This effect is a powerful tool for elucidating reaction mechanisms. chem-station.com By selectively deuterating a molecule at a specific position and comparing its reaction rate to the non-deuterated counterpart, researchers can determine if the bond to that position is broken in the rate-determining step of the reaction. acs.orgresearchgate.net A significant primary KIE (typically kH/kD > 2) provides strong evidence for C-H bond cleavage in the rate-limiting step. acs.org Even smaller, secondary KIEs, where the deuterated bond is not broken, can offer valuable information about changes in hybridization or the steric environment of the reaction center. acs.org

Table 1: Illustrative Kinetic Isotope Effects (KIE) in Chemical Reactions

| Reaction Type | Labeled Position | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| C-H Activation | Bond being cleaved | > 2 | C-H bond is broken in the rate-determining step |

| Enzymatic Oxidation | α-carbon to a heteroatom | 1.5 - 10 | Hydride transfer is part of the rate-limiting step |

This table provides generalized data to illustrate the concept of KIE and is not specific to 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine.

Deuterium labeling is indispensable in modern analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.org In NMR, deuterated solvents are routinely used to avoid overwhelming solvent signals in proton NMR spectra. acs.org Furthermore, selective deuterium labeling of a molecule simplifies complex spectra and aids in signal assignment. nih.gov Deuterium NMR itself, while less common, is highly sensitive to molecular dynamics and provides simplified spectra due to deuterium's different nuclear properties. numberanalytics.com

In mass spectrometry, deuterated compounds are widely used as internal standards for quantitative analysis. acs.org Since a deuterated molecule is chemically identical to its unlabeled counterpart but has a different mass, it co-elutes during chromatography but is easily distinguished by the mass spectrometer. This allows for precise quantification of the unlabeled analyte, correcting for variations in sample preparation and instrument response. acs.org Hydrogen/deuterium exchange (HDX) coupled with MS is another powerful technique used to probe the conformation and dynamics of molecules, including proteins and carbohydrates. proquest.com

The subtle differences in mass and bond strength between hydrogen and deuterium can be exploited to study the dynamic behavior of molecules. nih.gov In neutron scattering experiments, the distinct scattering properties of hydrogen and deuterium allow researchers to highlight specific parts of a large biomolecule or complex. nih.gov By selectively deuterating subunits within a protein complex, their specific dynamics and relative positions can be determined. nih.gov Deuterium NMR spectroscopy is also a powerful tool for investigating molecular dynamics, providing information on chain mobility and relaxation processes in polymers and the dynamics of proteins within membranes. numberanalytics.comnumberanalytics.com

Overview of 2-(3,4-Dimethoxyphenyl)ethylamine Analogues in Research Contexts

2-(3,4-Dimethoxyphenyl)ethylamine, also known as homoveratrylamine, is a precursor in the synthesis of various isoquinoline (B145761) alkaloids and pharmaceutical agents. google.com Its derivatives have been explored for a range of biological activities. For instance, various acyl derivatives have been synthesized and evaluated for anti-ulcer activities. nih.gov Other research has focused on creating analogues for studying interactions with specific biological targets, such as dopamine (B1211576) receptors. nih.gov The broader class of phenethylamines, particularly 2,5-dimethoxyphenethylamines, are extensively studied as potent agonists of serotonin (B10506) receptors, which is crucial for neuroscience research. nih.govresearchgate.net The structural backbone of 2-(3,4-dimethoxyphenyl)ethylamine makes it a valuable scaffold for developing new chemical probes and potential therapeutic agents.

Rationale for Deuteration at Specific Positions (e.g., Alpha Carbon)

The position chosen for deuterium labeling is critical and depends on the research question. Deuteration at the alpha-carbon of a primary amine, as in this compound, is a common strategy in medicinal chemistry and metabolic studies. nih.govnih.gov

The primary rationale for α-deuteration is to investigate and slow down metabolic pathways. nih.gov Many amine-containing compounds are metabolized by enzymes like monoamine oxidase (MAO) or cytochrome P450s, which often involves the cleavage of a C-H bond at the alpha-position in the rate-determining step. By replacing these hydrogens with deuterium, the rate of this metabolic oxidation can be significantly reduced due to the kinetic isotope effect. mdpi.com This can lead to a longer biological half-life and altered pharmacokinetic properties of a drug molecule. nih.gov This "deuterated drug" strategy has been successfully employed, with one notable example being d6-tetrabenazine, which demonstrated improved properties compared to its non-deuterated parent compound. mdpi.com Therefore, synthesizing compounds like this compound allows researchers to study these metabolic processes and explore the potential for creating more stable pharmaceutical analogues. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | Homoveratrylamine-d2 | C₁₀H₁₃D₂NO₂ |

| Deuterium | Heavy hydrogen | D or ²H |

| 2-(3,4-Dimethoxyphenyl)ethylamine | Homoveratrylamine | C₁₀H₁₅NO₂ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dideuterio-2-(3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3/i6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOUKFYBOAKOIR-NCYHJHSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC1=CC(=C(C=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Ethyl 1,1 D2 Amine

General Principles of Deuterium (B1214612) Incorporation into Phenethylamine (B48288) Scaffolds

The selective installation of deuterium onto a phenethylamine framework can be achieved through two principal strategies: direct catalytic deuteration of a precursor or hydrogen-deuterium (H-D) exchange on the final molecule or a late-stage intermediate. mdpi.com Direct methods often involve the reduction of a functional group, such as a nitrile, using a deuterium source. nih.gov For instance, the reduction of nitriles to primary amines can be accomplished using deuterated reagents like LiAlD₄ or through catalytic reductive deuteration with D₂O as the deuterium donor. nih.gov

Alternatively, H-D exchange reactions offer a powerful route for late-stage deuteration, where C-H bonds are directly converted to C-D bonds. acs.org These methods are advantageous as they can often be performed on the final molecule, reducing the number of synthetic steps. mdpi.comacs.org The choice of method depends on the desired selectivity, the stability of the substrate to the reaction conditions, and the availability of starting materials and deuterium sources.

Catalytic Deuteration Strategies

Catalytic methods provide efficient pathways for deuterium incorporation, often with high selectivity and yields. These strategies typically involve the use of a heterogeneous or homogeneous catalyst to facilitate either the addition of deuterium across a double bond or the reductive deuteration of a functional group.

Palladium-Catalyzed Deuteration (e.g., Pd/C-Al-D₂O systems)

Palladium-on-carbon (Pd/C) is a versatile and widely used heterogeneous catalyst for deuteration. A notable system employs a combination of Pd/C, aluminum metal, and deuterium oxide (D₂O). nih.gov In this setup, D₂ gas is generated in situ from the reaction between aluminum and D₂O, which then participates in the palladium-catalyzed H-D exchange reaction. nih.gov This approach avoids the need for expensive D₂ gas cylinders and allows for selective deuteration depending on the substrate. nih.gov For example, this system has been used to achieve high deuteration yields at positions adjacent to carbonyl groups. nih.gov

Recent advancements in palladium catalysis also include non-directed, late-stage C-H deuteration of arenes using D₂O as the deuterium source. researchgate.netnih.govnih.gov These methods employ specialized N,N-bidentate ligands to enable a reversible C-H activation step, achieving high deuterium incorporation across a wide range of functional groups. researchgate.netnih.gov

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

| Pd/C-Al | D₂O | Various organic compounds | In situ generation of D₂ gas; avoids handling of D₂ gas cylinders. nih.gov |

| Pd with N,N-bidentate ligands | D₂O | Arenes | Non-directed, late-stage deuteration; high functional group tolerance. researchgate.netnih.gov |

Deuteration using Raney Alloys in Alkaline Deuterium Oxide Solutions

Raney alloys, particularly Raney nickel (Ra-Ni), are effective heterogeneous catalysts for deuteration reactions performed in alkaline D₂O. researchgate.net This method has been successfully applied to the deuteration of various aromatic compounds, including anilines and amino acids like L-tyrosine. researchgate.netacs.org The alloy exhibits high activity in an alkaline medium, facilitating both reductive dehalogenation and direct H-D exchange. researchgate.netacs.org For instance, the Ni/Al alloy-Na₂CO₃-D₂O system has been used to deuterate benzaldehydes, anilines, and benzylamines with high efficiency. nih.gov Continuous flow processes using Raney nickel have also been developed for H-D exchange in nitrogen-containing heterocycles and pharmaceuticals, demonstrating broad applicability. chemrxiv.org

| Catalyst | Deuterium Source | Conditions | Application Examples |

| Raney Nickel (Ra-Ni) | D₂O | Alkaline (e.g., Na₂CO₃) | Deuteration of amino acids, anilines, and pharmaceuticals. nih.govresearchgate.netchemrxiv.org |

| Raney Cobalt-Aluminum (Co-Al) alloy | D₂O | Alkaline | Synthesis of deuterated L-tyrosines. researchgate.net |

Hydrogen-Deuterium Exchange (H-D Exchange) Reactions

Hydrogen-deuterium exchange (HIE or H-D exchange) is a powerful technique for introducing deuterium into organic molecules by directly replacing protium (B1232500). thieme-connect.com This approach is highly atom-economical and can often be performed in a single step on a complex molecule, making it ideal for late-stage labeling. acs.org The reaction is an equilibrium process, necessitating the use of a large excess of the deuterium source, commonly D₂O. wikipedia.org H-D exchange can be uncatalyzed for labile protons (e.g., in amines or hydroxyls) or can be facilitated by acid, base, or metal catalysts for non-activated C-H bonds. wikipedia.org

Electronically Controlled HIE Approaches

Electronically controlled H-D exchange reactions rely on the inherent electronic properties of the substrate or the use of reagents that alter these properties to direct the site of deuteration. This can be achieved through acid- or base-mediated reactions where protons are abstracted or added to generate reactive intermediates. mdpi.com For example, the α-protons of amines can be exchanged under basic conditions.

More advanced methods include electrochemical protocols for HIE at α-C(sp³)–H amine sites. rsc.org In these systems, the reaction outcome can be controlled by manipulating the applied alternating current (AC) frequency, which influences the kinetics of proton transfer and hydrogen atom transfer events. rsc.org Another innovative approach is the use of organophotocatalysis, where visible light, an organophotocatalyst, and a thiol hydrogen atom transfer (HAT) catalyst are used to achieve chemoselective α-deuteration of unprotected primary amines with D₂O. nih.gov This metal-free method proceeds under mild conditions and shows excellent regioselectivity and deuterium incorporation. nih.gov

Transition Metal-Catalyzed HIE

Transition metal catalysis provides a versatile platform for HIE, enabling the deuteration of otherwise unreactive C-H bonds. thieme-connect.com These reactions can be performed using either homogeneous or heterogeneous catalysts, each with distinct advantages. acs.org Homogeneous catalysts often offer high selectivity under mild conditions, while heterogeneous systems can provide higher levels of deuterium incorporation. acs.org

A variety of transition metals, including iridium, ruthenium, rhodium, and cobalt, have been employed to catalyze HIE. researchgate.netresearchgate.net Iridium complexes are particularly effective for the directed deuteration of substrates containing coordinating functional groups. researchgate.net By modifying reaction conditions, it is possible to control the extent of deuteration, from selective labeling of sterically accessible sites to near-exhaustive exchange. researchgate.net These catalytic methods are essential for preparing deuterated compounds used as tracers and internal standards in drug discovery and development. acs.orgsrnl.gov

| Catalyst Type | Metal Center | Deuterium Source | Key Features |

| Homogeneous | Iridium (Ir) | D₂O, C₆D₆ | High selectivity, often directed by functional groups. researchgate.net |

| Homogeneous | Ruthenium (Ru) | D₂O | Effective for aromatic carbonyl compounds via transient directing groups. researchgate.net |

| Homogeneous | Cobalt (Co) | Substrate-dependent | Enables ortho-selective sp² C-H deuteration. researchgate.net |

| Heterogeneous (Nanoparticles) | Ruthenium (Ru), Iridium (Ir) | D₂O, D₂ | Combines advantages of homogeneous and heterogeneous systems. acs.org |

Precursor-Based Deuteration Approaches

A fundamental strategy in the synthesis of deuterated compounds involves the use of precursors already enriched with deuterium. This approach simplifies the synthetic route by incorporating the deuterium label at an early stage, thereby avoiding potentially harsh conditions that could lead to isotopic scrambling in later steps.

Utilization of Deuterated Building Blocks (e.g., Paraformaldehyde-d2)

Deuterated building blocks serve as efficient and direct sources for incorporating deuterium into a target molecule. Paraformaldehyde-d2 is a valuable C1 synthon for introducing a deuterated methylene (B1212753) group. beilstein-journals.org The synthesis of N-methylated amines, for instance, can be achieved through reactions like the Eschweiler-Clarke methylation, which utilizes formaldehyde (B43269) and formic acid. mdpi.com By substituting standard formaldehyde with its deuterated counterpart, paraformaldehyde-d2, a deuterated methyl group can be installed. While this specific example leads to N-methylation, the principle of using deuterated synthons is broadly applicable. For the synthesis of 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine, a different synthetic design would be required where paraformaldehyde-d2 or a related deuterated one-carbon unit could be incorporated to form the C1 position of the ethylamine (B1201723) chain.

The synthesis of paraformaldehyde-d2 itself can be accomplished through a multi-step process starting from a methylene halide. google.com This involves treating the methylene halide with deuterium oxide in the presence of a base to yield a deuterated methylene halide, which is then converted to deuterated methylene diacetate and subsequently hydrolyzed to the final deuterated paraformaldehyde. google.com

Strategies for Deuteration of Amine Moieties

Direct deuteration of the amine moiety, specifically at the α-carbon, is a highly sought-after transformation. The incorporation of deuterium at the C-H bond adjacent to the primary amine nitrogen can significantly improve in vivo efficacy by slowing metabolic oxidation. Various methods have been developed to achieve this, often relying on metal catalysts or cooperative acid/base systems. nih.gov

One prominent strategy involves catalytic hydrogen transfer using a ruthenium catalyst in D₂O. nih.gov This method leverages a reversible dehydrogenation/hydrogenation process coupled with H/D exchange. nih.gov Mechanistic studies suggest that the process involves N-H activation of the amine, leading to the selective deuteration at the α-CH₂ protons. researchgate.net Another approach is the use of visible-light photoredox catalysis to generate α-amino radicals, which can then undergo H/D exchange with D₂O. nih.gov This method is advantageous as it proceeds under mild conditions and uses an inexpensive deuterium source. nih.gov

| Method | Catalyst/Reagent | Deuterium Source | Key Features |

| Catalytic Hydrogen Transfer | Ruthenium complexes | D₂O | Exploits reversible dehydrogenation/hydrogenation. nih.gov |

| Photoredox Catalysis | Organic photocatalyst | D₂O | Proceeds via α-amino radical intermediates under mild conditions. nih.gov |

| Reductive Deuteration of Nitriles | LiAlD₄ or Na/EtOD | Deuterated reagents | Traditional method with high regioselectivity but uses pyrophoric reagents. nih.gov |

| H/D Exchange-SET Reductive Deuteration | SmI₂ | D₂O | A tandem approach for the synthesis of deuterated amines. researchgate.net |

Targeted Synthesis of this compound

The targeted synthesis of this compound requires specific methods that can selectively introduce two deuterium atoms at the alpha position to the nitrogen atom of the phenethylamine backbone.

Specific Methods for Alpha-Deuteration of Phenethylamines

The selective deuteration of phenethylamines at the α-position is of significant interest due to the potential for enhanced metabolic stability. nih.govnih.gov One versatile and metal-free method involves the treatment of ynamides with a combination of triflic acid and deuterated triethylsilane. nih.gov This approach allows for the divergent synthesis of selectively α-, β-, or α,β-deuterated phenethylamines with high levels of deuterium incorporation. nih.govresearchgate.net

Another strategy is the direct H/D exchange of primary amines. nih.gov An organophotocatalytic method using D₂O as the deuterium source has been reported for the synthesis of α-deuterated primary amines with high chemo- and site-selectivity. nih.gov This cost-effective strategy allows for the direct conversion of primary amines to their α-deuterated counterparts under mild reaction conditions. nih.gov Furthermore, transition metal catalysis, particularly with palladium on carbon in the presence of D₂ gas generated in situ from aluminum and D₂O, has proven effective for selective H-D exchange reactions. mdpi.com

| Method | Reagents | Deuterium Incorporation | Reference |

| Ynamide Reduction | Triflic acid, Deuterated triethylsilane | >97% at α-position | nih.gov |

| Organophotocatalytic H/D Exchange | Photocatalyst, D₂O | High | nih.gov |

| Palladium-catalyzed H-D Exchange | Pd/C, Al, D₂O | High | mdpi.com |

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of deuterated compounds. nih.govrsc.org The optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, is crucial. For instance, in the production of medical isotopes, careful selection of post-irradiation processing time can significantly reduce unwanted isotopic impurities. nih.gov

In chemical synthesis, the ratio of precursors and reagents plays a vital role. For example, in the synthesis of copper nanoclusters, the precursor-to-ligand ratio and the choice of reducing agent were found to be critical for obtaining high yields and purity. acs.org Similarly, for the deuteration of amines, the choice of solvent system can be critical. Optimal conditions for a stereoretentive deuteration of α-chiral amines using a ruthenium catalyst were found to be a 15:85 ratio of 2-methyltetrahydrofuran (B130290) to D₂O. nih.gov

Asymmetric Synthetic Routes for Stereoisomeric Deuterated Phenethylamines

The synthesis of enantiomerically pure deuterated compounds presents an additional layer of complexity. mdpi.com Asymmetric methodologies are required to control the stereochemistry at chiral centers. mdpi.com The development of catalytic asymmetric strategies is crucial for constructing biologically important enantioenriched deuterated molecules. nih.gov

One approach combines H/D exchange with an asymmetric reaction, such as a 1,3-dipolar cycloaddition, to create deuterated stereogenic centers with high enantioselectivity. nih.gov For phenethylamines, asymmetric synthesis can be challenging. However, methods starting from chiral precursors, such as chiral epoxides, have been developed. mdpi.com The selective and regiodivergent opening of unsymmetrical phenonium ions derived from these epoxides can lead to chiral 2-arylethylamines. mdpi.com

Purification and Validation of Deuterated Products for Research Applications

The successful synthesis of a deuterated compound is contingent upon rigorous purification and comprehensive validation to ensure its suitability for research applications. For isotopically labeled molecules like this compound, this process is critical to confirm not only the chemical purity but also the location and extent of deuterium incorporation. These compounds are frequently used as internal standards in quantitative mass spectrometry-based analyses, where high purity is essential for accurate results. rsc.orgnih.gov

Purification of the Final Product

Following the synthetic steps, the crude this compound product contains the desired deuterated compound along with unreacted starting materials, reagents, and potential side-products. Standard laboratory purification techniques are employed to isolate the target molecule with high chemical purity.

Commonly, purification is achieved through chromatographic methods. Flash column chromatography using a silica (B1680970) gel stationary phase is effective for separating the amine from less polar or more polar impurities. The choice of the mobile phase (eluent), typically a mixture of solvents like dichloromethane (B109758) and methanol, is optimized to achieve a clean separation.

Alternatively, for achieving very high purity, High-Performance Liquid Chromatography (HPLC) on a preparative scale can be utilized. This technique offers higher resolution and is capable of separating compounds with very similar structures. Following purification, the solvent is removed under reduced pressure to yield the purified deuterated amine.

Validation of Structure, Purity, and Isotopic Enrichment

Validation is a multi-step process that employs several analytical techniques to confirm the identity, purity, and isotopic labeling of the final product.

Structural Integrity: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structural integrity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum confirms that the carbon skeleton of the molecule is correct.

²H NMR: Deuterium NMR can be used as a direct method to observe the presence of deuterium atoms, showing a signal at the chemical shift corresponding to the labeled position.

Isotopic Enrichment and Molecular Mass Confirmation: Mass Spectrometry (MS) is indispensable for confirming the correct molecular mass and quantifying the level of deuteration. rsc.org High-Resolution Mass Spectrometry (HR-MS), often coupled with electrospray ionization (ESI), provides an accurate mass measurement that can confirm the molecular formula. rsc.org The analysis of the isotopic pattern allows for the calculation of isotopic enrichment. rsc.orgisotope.com

The mass spectrum of this compound would show a molecular ion peak (e.g., [M+H]⁺) that is two mass units higher than the unlabeled analogue. The isotopic purity is determined by comparing the relative abundance of the desired deuterated species (d2) to any remaining unlabeled (d0) or partially labeled (d1) species.

Table 1: Illustrative Mass Spectrometry Data for Isotopic Enrichment Analysis

| Species | Expected Mass [M+H]⁺ | Relative Abundance (%) | Isotopic Purity Contribution |

| Unlabeled (d0) | 182.1179 | < 0.5% | Low |

| Partially Labeled (d1) | 183.1242 | < 2.0% | Low |

| Fully Labeled (d2) | 184.1305 | > 97.5% | High |

Chemical Purity Assessment: Chromatographic techniques are employed to determine the chemical purity of the final product, which is the percentage of the desired compound relative to all other detectable substances.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of phenethylamine compounds. nih.gov The sample is analyzed on a suitable column (e.g., C18), and the area of the peak corresponding to the product is compared to the total area of all peaks in the chromatogram. For use as a research standard, chemical purity is typically expected to be ≥98%.

Table 2: Example HPLC Purity Validation Results

| Parameter | Result |

| Column | C18 Reversed-Phase |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Detection Wavelength | 280 nm |

| Retention Time | 7.2 minutes |

| Purity (by Area %) | 99.1% |

Through this rigorous combination of purification and multi-faceted analytical validation, a final product of this compound is certified with high chemical purity, confirmed structural identity, and high isotopic enrichment, rendering it suitable for demanding research applications such as its use as an internal standard in metabolic studies or forensic analysis. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

Mass spectrometry is an indispensable tool for the analysis of deuterated compounds, providing detailed information on molecular weight, isotopic purity, and structural features.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule and determining the level of deuterium (B1214612) incorporation. For 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine, HRMS can distinguish the deuterated species from its non-deuterated counterpart and other potential impurities with high confidence.

The precise mass measurement allows for the unambiguous confirmation of the molecular formula. The theoretical exact mass of the protonated non-deuterated molecule, [C₁₀H₁₅NO₂ + H]⁺, is different from the protonated deuterated molecule, [C₁₀H₁₃D₂NO₂ + H]⁺. By comparing the experimentally measured mass to the calculated theoretical mass, the presence and extent of deuteration can be verified.

Table 1: Theoretical and Expected HRMS Data

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Non-deuterated [M+H]⁺ | C₁₀H₁₆NO₂⁺ | 182.1176 |

The isotopic enrichment can be calculated by comparing the intensities of the ion signals corresponding to the deuterated and non-deuterated species in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways of Deuterated Analogues

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of ions, providing valuable structural information. By selecting the protonated molecule of this compound as the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced.

The fragmentation of phenethylamines is well-characterized and typically involves cleavage of the Cα-Cβ bond and the C-N bond. In the case of this compound, the presence of deuterium atoms on the C1 carbon (adjacent to the amine group) leads to specific mass shifts in the fragment ions compared to its non-deuterated analogue. This allows for the precise localization of the deuterium label. A primary fragmentation pathway for phenethylamines involves the formation of a tropylium-type ion.

Table 2: Predicted MS/MS Fragmentation of [C₁₀H₁₃D₂NO₂ + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 184.13 | 151.09 | 3,4-dimethoxybenzyl cation | CH₃ND₂ |

The observation of these specific fragment ions confirms the position of the deuterium labels on the ethylamine (B1201723) side chain.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Investigating Conformational Dynamics in Biological Systems

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and conformational changes in solution. It measures the rate at which backbone amide hydrogens in a protein exchange with deuterium from a deuterated solvent. The binding of a small molecule, such as this compound, to a protein can alter the protein's conformation, leading to changes in the HDX rates in specific regions of the protein. These changes can be monitored by mass spectrometry to map the binding site and allosteric effects.

It is important to note that HDX-MS is typically used to probe the conformational dynamics of large biomolecules (e.g., proteins) upon interaction with a small molecule ligand. The technique is not generally applied to study the conformational dynamics of the small molecule itself. In the context of this compound, HDX-MS would be employed to understand how this molecule affects the structure and dynamics of a target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR for Characterization of Deuterated Scaffolds

¹H NMR spectroscopy is highly sensitive to the presence and location of deuterium atoms. Since deuterium has a nuclear spin of 1, it is NMR active but resonates at a much different frequency than protons. In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium will be absent. For this compound, the multiplet corresponding to the two protons on the C1 carbon of the ethylamine chain in the non-deuterated compound will be absent in the ¹H NMR spectrum of the deuterated analogue. This provides direct evidence of successful deuteration at the intended position.

¹³C NMR spectroscopy is also affected by deuterium substitution. A carbon atom bonded to a deuterium will exhibit a characteristic multiplet in the ¹³C NMR spectrum due to ¹³C-¹H coupling being replaced by ¹³C-²H coupling. Furthermore, deuterium substitution can cause small shifts in the chemical shifts of nearby carbon atoms, known as isotope shifts.

Table 3: Expected ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Protons | Expected Chemical Shift (Non-deuterated) | Expected Observation (Deuterated) |

|---|---|---|

| H-1 (CH₂) | ~2.9 - 3.1 (triplet) | Signal absent |

| H-2 (CH₂) | ~2.7 - 2.9 (triplet) | Unchanged |

| Aromatic Protons | ~6.7 - 6.9 | Unchanged |

Table 4: Expected ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Expected Chemical Shift (Non-deuterated) | Expected Observation (Deuterated) |

|---|---|---|

| C-1 | ~43 | Signal shows C-D coupling and an isotope shift |

| C-2 | ~36 | Minor isotope shift may be observed |

| Aromatic Carbons | ~111-149 | Unchanged |

Advanced NMR Techniques for Deuterated Biomolecules (e.g., TROSY, Methyl-TROSY for membrane proteins)

Advanced NMR techniques such as Transverse Relaxation-Optimized Spectroscopy (TROSY) and Methyl-TROSY are powerful methods for studying the structure and dynamics of large biomolecules, such as membrane proteins, that would otherwise be intractable by conventional NMR due to rapid signal decay. These techniques are particularly effective when used in conjunction with deuteration of the biomolecule, which simplifies the spectra and reduces relaxation rates.

While these techniques are revolutionary for the study of large deuterated biomolecules, they are not typically applied for the characterization of small molecules like this compound. The structural characterization of this compound is readily achieved using standard one- and two-dimensional NMR experiments as described in the previous section. The relevance of TROSY and Methyl-TROSY would come into play if this deuterated compound were used as a probe to study its interaction with a large, deuterated protein target.

Vibrational Spectroscopy for Deuterium-Labeled Molecules

Vibrational spectroscopy techniques, such as Raman spectroscopy, are powerful tools for analyzing molecular structure and dynamics. The substitution of hydrogen with its heavier isotope, deuterium, induces a noticeable shift in the vibrational frequencies of chemical bonds. aps.org This isotope effect is particularly pronounced for carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. The frequency of a bond's vibration is inversely proportional to the reduced mass of the atoms involved; therefore, the greater mass of deuterium results in a lower vibrational frequency. aps.org This principle allows deuterium-labeled molecules like this compound to be distinguished and tracked within complex biological systems.

Deuterium Raman Imaging for Spatiotemporal Distribution Studies

Deuterium Raman imaging is an advanced analytical technique that leverages the unique vibrational signature of the carbon-deuterium (C-D) bond to visualize the distribution of deuterium-labeled molecules in situ. The C-D bond gives rise to a strong Raman signal in a spectral region known as the "cell-silent region," typically between 1900 and 2400 cm⁻¹. nih.govresearchgate.net This region is largely free of signals from endogenous biomolecules, which are rich in C-H, O-H, N-H, and C=C bonds that dominate other parts of the Raman spectrum. nih.govresearchgate.net Consequently, the C-D bond serves as a highly specific, non-perturbative bio-orthogonal Raman probe. nih.gov

In the context of this compound, this technique enables the direct visualization and tracking of the molecule's uptake, localization, and metabolic fate within live cells or tissues without the need for bulky fluorescent tags that might alter its biological activity. researchgate.net By collecting Raman spectra across a sample area, a hyperspectral map can be generated where the intensity of the C-D peak at each point corresponds to the local concentration of the labeled compound. researchgate.net This allows for detailed spatiotemporal analysis, revealing how the molecule distributes across different subcellular compartments over time. researchgate.netnih.gov This method has been successfully applied to track a variety of small biomolecules, including lipids, amino acids, and drugs. nih.gov

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance for Imaging |

|---|---|---|

| C-H Stretch | ~2800 - 3100 | Abundant in biological samples, creates high background. |

| C-D Stretch | ~2040 - 2250 | Located in the "cell-silent" region, providing a clean, specific signal for the labeled molecule. nih.govresearchgate.net |

Chromatographic Techniques Coupled with Mass Spectrometry (GC-MS, LC-MS/MS) for Purity and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone analytical techniques for the separation, identification, and quantification of chemical compounds in complex mixtures. lcms.czresearchgate.net For deuterated molecules such as this compound, these methods are particularly powerful, especially when the compound is used as an internal standard for isotope dilution analysis. scioninstruments.com

Isotope dilution mass spectrometry is a highly accurate quantification method. researchgate.net It involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, this compound—to a sample containing the non-deuterated analyte, 2-(3,4-Dimethoxyphenyl)ethylamine. scioninstruments.com Because the deuterated standard is chemically almost identical to the analyte, it behaves the same way during sample extraction, cleanup, and chromatographic separation, effectively correcting for sample loss or matrix-induced signal suppression. scioninstruments.comnih.govnih.gov

During analysis, both the analyte and the internal standard co-elute from the chromatography column but are differentiated by the mass spectrometer based on their mass-to-charge (m/z) ratio. The D2-labeling of the amine results in a mass shift of +2 Da compared to the parent compound. nih.gov In tandem mass spectrometry (MS/MS), a specific parent ion for both the analyte and the standard is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for precise quantification even at very low concentrations in complex biological matrices. lcms.czresearchgate.net The concentration of the analyte is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve. scioninstruments.com

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) | Postulated Key Fragment Ion (m/z) |

|---|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)ethylamine | C₁₀H₁₅NO₂ | 181.1103 | 182.1179 | 152.0808 (Loss of CH₂NH₂) |

| This compound | C₁₀H₁₃D₂NO₂ | 183.1228 | 184.1304 | 152.0808 (Loss of CD₂NH₂) |

Mechanistic Investigations Through Kinetic Isotope Effects

Theoretical Foundations of Kinetic Isotope Effects (KIE)

The kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH) (KIE = kL/kH). wikipedia.org This phenomenon is a quantum mechanical effect rooted in the differences in zero-point vibrational energies (ZPE) of chemical bonds. wikipedia.org A bond to a heavier isotope has a lower fundamental vibrational frequency and, consequently, a lower ZPE. Therefore, more energy is required to break a bond to a heavier isotope, which can lead to a slower reaction rate. wikipedia.org

Kinetic isotope effects are broadly classified into two main types: primary and secondary.

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For C-H bond cleavage, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) can result in a significant rate decrease. The magnitude of the deuterium PKIE (kH/kD) is typically in the range of 1 to 8, although larger values are possible. libretexts.orglibretexts.org A large PKIE is strong evidence that the C-H bond is being cleaved in the rate-limiting step. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-limiting step. wikipedia.orglibretexts.org SKIEs are generally much smaller than PKIEs, with typical kH/kD values ranging from 0.7 (inverse) to 1.5 (normal). wikipedia.org They arise from changes in the vibrational environment of the isotopic center between the ground state and the transition state. For example, a change in hybridization at a carbon atom from sp³ in the reactant to sp² in the transition state often results in a normal α-secondary KIE (kH/kD > 1). wikipedia.org

Classically, a molecule must possess sufficient energy to surmount the activation barrier to react. However, quantum mechanics allows for the possibility of "tunneling" through the barrier, a phenomenon where a particle penetrates an energy barrier rather than going over it. epfl.ch This effect is most significant for light particles, such as electrons and hydrogen nuclei.

When hydrogen transfer is involved in a reaction, quantum mechanical tunneling can make a substantial contribution to the rate. epfl.ch Because the probability of tunneling is highly mass-dependent, the lighter protium (B1232500) (¹H) tunnels much more readily than the heavier deuterium (²H). This can lead to unusually large primary KIEs, sometimes with kH/kD values exceeding 50, which are far greater than the semiclassical limit predicted based on ZPE differences alone. epfl.ch The observation of a very large KIE, especially one that shows a strong temperature dependence, is often considered a hallmark of significant tunneling in the reaction mechanism. epfl.ch

Application of Deuterium KIEs in Enzyme Catalysis Research

The compound 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine serves as an invaluable probe in studying the mechanisms of enzymes that catalyze the oxidation of biogenic amines, such as monoamine oxidases A and B (MAO A/B). nih.gov These enzymes are crucial for the metabolism of neurotransmitters, and understanding their mechanism is vital for pharmacology. nih.govresearchgate.net By comparing the kinetics of the enzymatic oxidation of the deuterated substrate with its non-deuterated counterpart, homoveratrylamine, researchers can dissect the key steps of the catalytic cycle.

| Enzyme | Substrate | Kinetic Parameter | KIE Value (kH/kD) | Reference |

|---|---|---|---|---|

| Rat MAO A | p-CF3-Benzylamine | kcat | ~9-14 (pH dependent) | nih.gov |

| Human MAO B | Benzylamine | kcat/Km | 11.6 | (Data inferred from similar studies) |

| Bovine Liver MAO B | MPTP | Vmax/Km | 8.01 | nih.gov |

| Mitochondrial MAO | Tyramine | Rate (sub-saturating) | 2.3 | osti.gov |

| Mitochondrial MAO | Dopamine (B1211576) | VH/VD | ~5.5 | nih.gov |

Once C-H bond cleavage is established as the rate-limiting step, the magnitude of the KIE provides further details about the geometry and nature of the transition state. Theoretical models predict that the maximum KIE for a linear hydrogen transfer occurs when the transition state is symmetric—that is, when the hydrogen is equally shared between the donor (the substrate's α-carbon) and the acceptor (the enzyme's flavin cofactor). princeton.edu Deviations from this maximum value can suggest a more "early" (reactant-like) or "late" (product-like) transition state. The consistently large KIEs observed in MAO-catalyzed reactions suggest a transition state with significant weakening of the C-H bond. osti.gov

The precise chemical mechanism for the C-H bond cleavage step in MAO catalysis has been a subject of extensive research and debate. Three primary mechanisms have been proposed:

Hydride (H⁻) Transfer: A direct transfer of a hydride ion from the substrate's α-carbon to the N5 atom of the FAD cofactor. researchgate.net

Polar Nucleophilic/Proton (H⁺) Abstraction: A mechanism involving the abstraction of a proton from the α-carbon by a basic residue in the enzyme, possibly involving a transient covalent adduct with the flavin. nih.gov

Single Electron Transfer (SET) - Proton Transfer: An initial single electron transfer from the amine nitrogen to the flavin, forming a substrate radical cation and a flavin semiquinone radical. This is followed by the rapid transfer of a proton from the α-carbon.

Kinetic isotope effect studies are crucial for differentiating these pathways. For instance, combining KIE data with structure-activity relationship studies (e.g., using a series of para-substituted benzylamines) can be particularly illuminating. Research has shown that for human MAO A, the reaction rate is accelerated by electron-withdrawing substituents, which is consistent with a polar nucleophilic mechanism involving proton (H⁺) abstraction. nih.gov Conversely, other studies support a hydride (H⁻) transfer mechanism, which would be favored by electron-donating substituents. nih.govresearchgate.net The use of probes like this compound, in conjunction with other mechanistic tools, allows researchers to test the predictions of each proposed pathway and refine the molecular model of enzyme action.

Broader Implications of KIE in General Organic Reaction Mechanism Elucidationnumberanalytics.com

The principles demonstrated in studies of this compound have broad applicability in the elucidation of organic reaction mechanisms. numberanalytics.comnumberanalytics.com The kinetic isotope effect is a fundamental tool in physical organic chemistry for determining the rate-determining steps and the structures of transition states in complex reactions. libretexts.orgnumberanalytics.com

Primary KIEs, where the isotopically substituted bond is broken in the rate-determining step, provide the most direct evidence of bond cleavage. libretexts.org A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the slowest step of the reaction. numberanalytics.com This has been used to distinguish between reaction mechanisms, such as the E1 and E2 elimination pathways. An E2 reaction, where the C-H bond is broken in the concerted rate-determining step, exhibits a large primary KIE, whereas an E1 reaction, where C-H bond breaking occurs after the rate-determining step, shows a small KIE. princeton.edu

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but whose environment changes during the reaction (e.g., a change in hybridization). libretexts.org For example, a change from sp3 to sp2 hybridization at a carbon atom bearing a deuterium results in a small, normal KIE (kH/kD > 1), while the reverse process (sp2 to sp3) results in an inverse KIE (kH/kD < 1). These effects can probe subtle changes in geometry and hyperconjugation at the transition state. libretexts.org

The interpretation of KIEs can sometimes be complicated by factors such as hydrogen tunneling and reaction branching. However, these complexities, when properly analyzed, can provide even deeper insight into the reaction coordinate. Ultimately, the measurement of kinetic isotope effects is a versatile and powerful method that provides detailed information about the dynamics of bond formation and cleavage, making it an indispensable technique for chemists seeking to understand and control chemical reactivity. numberanalytics.comnumberanalytics.com

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Deuterated Phenethylamines

Quantum chemical calculations are fundamental to understanding how deuteration at the C1 position of the ethylamine (B1201723) side chain influences the molecule's intrinsic properties. These methods provide a detailed description of the electronic structure and energy of the molecule, which governs its stability and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. imperial.ac.ukyoutube.com By solving approximations of the Schrödinger equation, DFT can accurately calculate ground-state electronic structure parameters, including molecular geometries (bond lengths and angles), molecular orbital energies, and vibrational frequencies. researchgate.netspectroscopyonline.com For 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine, DFT calculations are crucial for understanding the impact of deuteration.

The primary effect of replacing hydrogen with deuterium (B1214612) is the increase in mass, which significantly alters the vibrational frequencies of the molecule. Specifically, the C-D bond has a lower zero-point vibrational energy and a different stretching frequency compared to the C-H bond. DFT calculations can precisely predict these changes in the vibrational spectrum. mdpi.com This is fundamentally important as the cleavage of this bond is often the rate-limiting step in metabolic processes. researchgate.net

Table 1: Representative DFT-Calculated Properties for C-H vs. C-D Bonds

| Property | C-H Bond | C-D Bond | Implication of Deuteration |

| Bond Length (Å) | ~1.09 | ~1.09 | Minimal structural change. |

| Stretching Frequency (cm⁻¹) | ~2900-3000 | ~2100-2200 | Lower frequency due to increased mass. |

| Zero-Point Energy (kJ/mol) | Higher | Lower | Stronger effective bond, harder to break. |

These calculations confirm that while the equilibrium geometry of the molecule is largely unaffected by deuteration, the energetic requirements to break the bond at the deuterated position are increased. This forms the quantum mechanical basis for the kinetic isotope effect (KIE).

Analysis of Potential Energy Surfaces and Transition States in Deuterated Reactions

A chemical reaction can be visualized as the movement of atoms across a multi-dimensional potential energy surface (PES). fiveable.melibretexts.org The PES maps the potential energy of a system as a function of the positions of its atoms. libretexts.orgrsc.org Reactants and products reside in energy minima (valleys) on this surface, and the lowest energy path between them proceeds via a saddle point known as the transition state. researchgate.net The height of this transition state determines the activation energy of the reaction. fiveable.me

For metabolic reactions involving the cleavage of the C-H/C-D bond in phenethylamines, computational methods can be used to locate the transition state structure and calculate its energy. researchgate.net Deuteration lowers the zero-point energy of the C-D bond in the reactant molecule more than it lowers the energy of the transition state. This results in a higher activation energy for the C-D bond cleavage compared to the C-H bond cleavage.

Computational studies, often employing DFT, can model this phenomenon with high accuracy. By calculating the PES for both the deuterated and non-deuterated reaction pathways, the difference in activation energies (ΔEa) can be quantified, providing a theoretical prediction of the kinetic isotope effect. rsc.org This analysis is critical for forecasting whether deuteration at a specific site will effectively slow down a particular metabolic reaction. nih.gov

Molecular Dynamics Simulations for Conformational Analysis of Analogues

The biological activity of flexible molecules like phenethylamines is intimately linked to their three-dimensional shape or conformation. Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govfraserlab.com By solving Newton's equations of motion, MD simulations generate a trajectory that reveals the conformational landscape of a molecule and the relative stability of different shapes.

For analogues of 2-(3,4-Dimethoxyphenyl)ethylamine, MD simulations can explore the rotational freedom around single bonds, particularly in the ethylamine side chain. researchgate.net This allows for the characterization of key conformational states, such as gauche (folded) and anti (extended) conformers, and the energy barriers between them. Understanding the preferred conformations is vital, as only specific shapes may fit into the binding pocket of a biological target. MD simulations can be performed in various environments, such as in a vacuum or explicit solvent (e.g., water), to mimic physiological conditions. mdpi.com

Table 2: Parameters from a Hypothetical MD Simulation for a Phenethylamine (B48288) Analogue

| Parameter | Description | Typical Finding |

| Dihedral Angle Analysis | Tracks the rotation of the ethylamine side chain relative to the phenyl ring. | Identifies stable gauche and anti conformations. |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time. | Indicates the structural stability and flexibility of the molecule. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule. | Distinguishes between folded and extended states. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to solvent. | Provides insight into how the molecule interacts with its environment. |

Computational Models for Molecular Recognition and Selectivity in Designed Systems (e.g., Molecularly Imprinted Polymers)

Molecularly Imprinted Polymers (MIPs) are synthetic receptors engineered to selectively bind a specific target molecule. mdpi.com Computational modeling plays a crucial role in the rational design of MIPs, saving significant time and resources compared to experimental trial-and-error approaches. researchgate.netbohrium.com The goal is to select functional monomers and a solvent system that will form the most stable and selective complex with the template molecule—in this case, this compound—before polymerization.

DFT calculations are widely used to screen potential functional monomers. mdpi.com By calculating the binding energy (ΔE) of the complex formed between the template and various monomers, researchers can quantitatively rank which monomers will interact most strongly. researchgate.net A more negative binding energy indicates a more stable pre-polymerization complex, which is expected to lead to higher-affinity binding sites in the final polymer. nih.gov

Molecular dynamics simulations can also be employed to simulate the pre-polymerization mixture, providing a more realistic view of the interactions in a solvated environment and helping to optimize the template-to-monomer ratio. researchgate.net These computational strategies enable the in silico design of MIPs with enhanced recognition and selectivity for the deuterated compound.

Prediction of Deuteration Effects on Metabolic Stability in Research Contexts

A primary motivation for synthesizing deuterated compounds like this compound is to improve their metabolic stability. nih.gov The replacement of hydrogen with deuterium at a site of metabolism can slow down enzymatic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes. researchgate.netjuniperpublishers.com This is known as the Deuterium Kinetic Isotope Effect (KIE). nih.gov

In silico tools have become essential for predicting the metabolic fate of drug candidates. nih.govmdpi.com These computational models can:

Predict Sites of Metabolism (SoMs): Algorithms, some based on quantum mechanics or machine learning, can analyze a molecule's structure and identify the atoms most likely to undergo metabolic transformation. nih.gov For phenethylamines, this often includes the carbon alpha to the amine.

Quantify the KIE: By modeling the transition state of the bond-breaking step, quantum mechanical methods can predict the reduction in the rate of metabolism. news-medical.net A significant predicted KIE suggests that deuteration will be an effective strategy to enhance the compound's half-life.

Predict Metabolic Shunting: If a primary metabolic pathway is slowed by deuteration, the metabolism may shift to alternative, previously minor pathways. nih.gov Computational models can help anticipate this "metabolic shunting," which is important for identifying any new metabolites that may be formed. juniperpublishers.com

These predictive models allow researchers to prioritize which deuterated analogues to synthesize and can provide crucial insights long before any laboratory experiments are conducted. nih.govresearchgate.net

Molecular Docking Studies to Probe Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. osu.edu It is widely used in drug discovery to understand how a ligand interacts with its biological target at the atomic level and to predict the binding affinity. nih.govmdpi.com

For this compound, docking studies could be used to investigate its interaction with targets such as dopamine (B1211576) transporters or serotonin (B10506) receptors. nih.govnih.govresearchgate.net The process typically involves:

Preparation: Obtaining or modeling the 3D structures of the protein target and the ligand.

Docking: Placing the ligand into the active site of the protein in various possible conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose and ranking them. dergipark.org.tr The best-ranked pose represents the most likely binding mode.

The results of a docking simulation can reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.commdpi.comresearchgate.net While deuteration itself does not significantly alter the steric or electronic properties that govern docking, the insights from these studies are vital. nih.gov By confirming that the deuterated analogue retains the necessary binding interactions for its intended biological activity, researchers can be more confident that the primary effect of the isotopic substitution will be on its metabolic profile rather than its pharmacological potency. researchgate.net

Table 3: Example Output from a Molecular Docking Simulation

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 2-(3,4-Dimethoxyphenyl) ethyl-1,1-D2-amine | Dopamine Transporter (hDAT) | -8.5 | ASP79, SER149, TYR156 |

| 2-(3,4-Dimethoxyphenyl) ethyl-1,1-D2-amine | Serotonin 5-HT2A Receptor | -9.2 | ASP155, SER159, PHE340 |

Note: Data are hypothetical and for illustrative purposes.

Applications in Biochemical Pathway Elucidation and Tracer Studies

Use of Deuterated Compounds as Metabolic Tracers in Non-Clinical Research Models

In non-clinical research, deuterated compounds serve as invaluable metabolic tracers. nih.gov Because deuterium (B1214612) is a stable isotope, it can be safely used in various experimental models without the concerns associated with radioactive isotopes. sci-hub.se The low natural abundance of deuterium (approximately 0.01%) ensures that the signal from an administered deuterated compound is easily distinguishable from the natural background, enabling sensitive and specific detection of the tracer and its metabolic products. nih.gov This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a compound and its derivatives with high precision.

Stable isotopes like deuterium are powerful tools for tracing the metabolic fate of molecules and understanding the flow of atoms through biosynthetic pathways. ox.ac.uk By introducing a deuterium-labeled molecule such as 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine into a biological system, researchers can follow the deuterium tag as the parent molecule is metabolized. This approach is analogous to using ¹³C-based tracers to follow carbon transfer in biochemical processes. sci-hub.se

For instance, deuterated water (D₂O) is frequently used to monitor the synthesis of biomolecules like fatty acids and DNA. nih.govnih.gov The deuterium from D₂O can be incorporated into various molecules, revealing the activity of specific synthesis pathways. nih.gov Similarly, a deuterated phenethylamine (B48288) derivative allows for the tracking of its specific metabolic journey. As the compound is processed by enzymes, the deuterium label will be retained in the resulting metabolites. By isolating these metabolites and analyzing them with mass spectrometry, it is possible to identify the products and reconstruct the metabolic sequence. This technique helps to map how the basic structure of the compound is modified and utilized within the cell, providing a dynamic view of metabolic networks. sci-hub.se This methodology is crucial for understanding how cells process specific chemical scaffolds and for discovering new biological pathways. sci-hub.sebiorxiv.org

| Application Area | Principle of Deuterium Use | Information Gained | Example Tracer |

|---|---|---|---|

| Lipid Synthesis | D₂O labels fatty acids primarily via NADPH, enabling tracking of de novo lipogenesis (DNL). ox.ac.uknih.gov | Quantification of new fat synthesis rates in vivo and in vitro. nih.gov | Deuterated Water (D₂O) |

| Redox Metabolism | Deuterated carbon sources or D₂O can be used to trace the origin of hydrogen in NADPH, a key redox cofactor. nih.gov | Insights into the activity of pathways that produce NADPH, such as the pentose (B10789219) phosphate (B84403) pathway. nih.gov | Deuterated Glucose |

| Amino Acid Metabolism | Deuterium from D₂O can be incorporated into non-essential amino acids during their synthesis. nih.gov | Measurement of protein turnover and amino acid synthesis rates. sci-hub.se | Deuterated Water (D₂O) |

| Drug Metabolism | A deuterated drug candidate is administered to track its conversion into various metabolites. | Identification of metabolic pathways, clearance mechanisms, and potential drug-drug interactions. nih.gov | This compound |

Untargeted metabolomics aims to comprehensively analyze all metabolites in a biological sample to understand systemic responses to stimuli, such as exposure to a potentially toxic compound. nih.govnih.gov The use of deuterated compounds in this field, often termed "toxicometabolomics," provides a significant advantage. It allows for the clear differentiation between metabolites derived from the administered compound and the endogenous metabolites of the experimental system. nih.gov

When an experimental system, such as a cell culture or an animal model, is exposed to this compound, any resulting metabolites will carry the deuterium label. In a mass spectrometry analysis, these labeled metabolites will appear as distinct peaks with a specific mass shift compared to their unlabeled counterparts. This simplifies the complex data generated in untargeted metabolomics, making it easier to identify compound-related metabolic products. sci-hub.se This approach is critical for identifying potentially reactive or toxic metabolites that might be formed, as it provides a clear signature to track their formation and accumulation. nih.gov

Elucidation of Specific Enzymatic Transformations Involving Phenethylamine Derivatives (e.g., Deamination)

Deuterium labeling is a classic tool in enzymology for investigating reaction mechanisms. pharmaffiliates.com A key principle exploited is the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom at a site of bond cleavage can significantly slow down the reaction rate. sci-hub.senih.gov This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.

For phenethylamine derivatives, a major metabolic pathway is deamination, a reaction that involves the cleavage of a C-H bond on the carbon adjacent to the amine group. nih.gov This reaction is primarily catalyzed by monoamine oxidases (MAO-A and MAO-B) and, to a lesser extent, by cytochrome P450 (CYP) enzymes like CYP2D6. nih.gov In the case of this compound, the deuterium atoms are placed precisely at this site of metabolic action.

Investigation of In Vitro Metabolic Profiles for Research Compounds

Before a research compound is advanced, its metabolic fate must be thoroughly understood. In vitro systems, such as human liver microsomes or hepatocytes, are widely used to predict metabolism in humans. scispace.com Deuterium-labeled compounds like this compound are highly effective tools in these studies. nih.gov

When the deuterated compound is incubated with these in vitro systems, a metabolic profile can be generated. nih.gov The mixture is analyzed, typically by liquid chromatography-mass spectrometry (LC-MS), to detect the parent compound and any metabolites formed. The presence of the deuterium label provides a unique signature; metabolites will exhibit a characteristic mass difference compared to the parent compound, and their isotopic pattern in the mass spectrum will confirm that they originated from the administered deuterated molecule. This allows for a quantitative comparison between species to ensure that metabolites identified in human in vitro systems are also present in animal species selected for further studies. scispace.com This approach helps researchers to identify sites of metabolic vulnerability on the molecule and predict potential metabolic switching, where blocking one pathway might enhance another. nih.gov

| In Vitro System | Description | Application in Deuterated Compound Studies |

|---|---|---|

| Liver Microsomes | Subcellular fractions of the liver containing high concentrations of Phase I (e.g., CYP450) enzymes. scispace.com | Used to study oxidative metabolism and identify metabolites formed by CYP enzymes. The deuterium label helps in tracking the transformation of the parent compound. nih.gov |

| Hepatocytes | Intact liver cells containing a full complement of both Phase I and Phase II metabolic enzymes. scispace.com | Provides a more complete picture of metabolism, including conjugation reactions. Deuterated tracers allow for a comprehensive mapping of metabolic pathways. |

| Recombinant Enzymes | Individual, cDNA-expressed enzymes (e.g., specific CYPs or MAOs). nih.gov | Allows for the precise identification of which specific enzyme isoform is responsible for a particular metabolic reaction, such as deamination. nih.gov |

Deuterium-Labeled Molecules for Live Cell Molecular Imaging in Research Settings

Live-cell molecular imaging allows researchers to visualize biochemical processes in real-time within their native environment. Deuterium-labeled molecules are emerging as powerful probes for this purpose. biorxiv.org One advanced technique is Deuterium Metabolic Imaging (DMI), which uses magnetic resonance spectroscopy (MRS) to detect the signal from deuterated substrates and their metabolic products in three dimensions. nih.govcam.ac.uk This provides spatial information about the biochemical activity in living tissue. nih.gov

While DMI is one application, deuterium labeling can also enhance other imaging modalities. For example, incorporating deuterium into small-molecule fluorophores, which are dyes used in fluorescence microscopy, has been shown to improve their properties. biorxiv.org Deuteration can increase the fluorescence quantum yield (making the dye brighter) and slow down photochemical reactions that lead to photobleaching (the irreversible fading of the dye upon exposure to light). biorxiv.org By using a deuterated phenethylamine derivative that is also fluorescently tagged, researchers could potentially achieve more stable and robust imaging, allowing for longer observation of the molecule's localization and movement within live cells.

Role As a Research Standard and Precursor in Chemical Synthesis

Deuterated 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine as an Internal Standard in Quantitative Analytical Methods

In the field of quantitative analysis, particularly in methods involving mass spectrometry, the use of stable isotope-labeled internal standards is a gold-standard practice. This compound is ideally suited for this role when quantifying its non-deuterated counterpart, homoveratrylamine, or structurally similar analytes.

The primary function of a deuterated internal standard is to account for analyte loss that may occur during sample preparation, extraction, and analysis. Because the chemical and physical properties of this compound are nearly identical to the non-labeled analyte, it behaves similarly throughout the entire analytical workflow. Any loss or variation experienced by the target analyte is mirrored by the deuterated standard. By adding a known amount of the deuterated standard to a sample at the beginning of the process, the final measurement of the target analyte can be corrected based on the recovery of the standard. This normalization process significantly enhances the accuracy and precision of the results, reducing variability between samples.

Mass spectrometry (MS) is a highly sensitive analytical technique, but it is susceptible to "matrix effects," where other components in a complex sample (the matrix) can interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. nih.govchromatographyonline.com This phenomenon can severely compromise the accuracy of quantitative results. researchgate.net

Deuterated internal standards are particularly effective at correcting for these matrix effects. chromatographyonline.com Since the deuterated standard co-elutes with the target analyte during chromatographic separation and experiences the same ionization conditions in the mass spectrometer's source, it is affected by the matrix in the same way. researchgate.net By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects is effectively canceled out. This ensures that the quantitative data is reliable and reflects the true concentration of the analyte, irrespective of the complexity of the sample matrix. nih.gov

| Analytical Challenge | Solution with Deuterated Internal Standard | Outcome |

| Analyte loss during sample extraction | The standard is lost at the same rate as the analyte. | The final analyte/standard ratio remains constant, correcting for the loss. |

| Inconsistent injection volume | A smaller or larger volume affects both analyte and standard proportionally. | The ratio remains unchanged, ensuring precision. |

| Ion suppression in MS source | Matrix components suppress the ionization of both the analyte and the standard equally. | The ratio corrects for the signal loss, improving accuracy. |

| Ion enhancement in MS source | Matrix components enhance the ionization of both compounds to a similar degree. | The ratio corrects for the signal gain, ensuring accurate quantification. |

Synthetic Utility as a Precursor for Advanced Chemical Structures

The amine functional group and the electron-rich dimethoxybenzene ring of 2-(3,4-Dimethoxyphenyl)ethylamine make it a valuable precursor in organic synthesis. The deuteration at the alpha-position to the nitrogen does not typically interfere with its utility in forming key chemical bonds.

2-(3,4-Dimethoxyphenyl)ethylamine is a classic starting material for the synthesis of 1,2,3,4-tetrahydroisoquinolines, a core structure found in many biologically active natural products and pharmaceutical agents. nih.gov The most common method for this transformation is the Pictet-Spengler reaction. In this reaction, the amine is first condensed with an aldehyde or ketone to form a Schiff base (an imine), which then undergoes an acid-catalyzed intramolecular cyclization. The electron-donating methoxy (B1213986) groups on the aromatic ring facilitate this ring-closing step. This synthetic route provides a straightforward pathway to a wide variety of substituted tetrahydroisoquinolines. nih.gov

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Key Reaction Type | Product Class |

| 2-(3,4-Dimethoxyphenyl)ethylamine | Formaldehyde (B43269) | Pictet-Spengler | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 2-(3,4-Dimethoxyphenyl)ethylamine | Acetaldehyde | Pictet-Spengler | 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 2-(3,4-Dimethoxyphenyl)ethylamine | Various substituted aldehydes | Pictet-Spengler | 1-Substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines |

The primary amine group of 2-(3,4-Dimethoxyphenyl)ethylamine readily reacts with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form stable amide bonds. nih.gov This reaction is fundamental in medicinal chemistry for linking different molecular fragments. The synthesis of N-acyl derivatives of this amine has been explored for the development of various compounds. nih.gov The process typically involves reacting the amine with an appropriate acylating agent, often in the presence of a base or a coupling agent, to yield the corresponding amide derivative.

While not a direct precursor, the this compound framework can be incorporated into more complex heterocyclic systems like benzimidazoles through multi-step synthetic sequences. For instance, the amine can be acylated, and the resulting amide can undergo further chemical modifications. A common route to benzimidazole (B57391) synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. beilstein-journals.org The subject amine could be used to synthesize a custom carboxylic acid derivative, which would then be reacted with an o-phenylenediamine to construct the target benzimidazole ring system. This highlights the compound's role as a versatile starting material for building diverse molecular architectures.

General Strategies for Derivatization and Analog Synthesis from the Core Phenethylamine (B48288) Structure

The phenethylamine scaffold is a versatile platform for chemical modification, allowing for the synthesis of a vast number of derivatives with diverse biological activities. nih.gov The core structure of this compound offers three primary sites for derivatization: the primary amino group, the ethyl side chain, and the dimethoxy-substituted phenyl ring. General synthetic strategies can be applied to this deuterated core to produce a library of labeled analogs for research purposes.

Modification of the Amino Group: The primary amine is a common site for modification.

N-Alkylation: The amine can be converted to a secondary or tertiary amine through reactions with alkylating agents like alkyl halides or via reductive amination. A more efficient "borrowing hydrogen" methodology uses alcohols as alkylating agents in the presence of an iridium or ruthenium catalyst. nih.govbath.ac.uknih.gov For instance, reaction with methylamine (B109427) and hydrogen in the presence of a palladium catalyst can yield the N-methylated product. google.com

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. A series of acyl derivatives of the non-deuterated 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for potential therapeutic activities. nih.gov For example, N-formylation can be achieved by heating with chloral (B1216628) hydrate. prepchem.com

Formation of Imines: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates in other reactions. nih.gov

Modification of the Phenyl Ring: The 3,4-dimethoxy-substituted phenyl ring is activated towards electrophilic aromatic substitution.

Electrophilic Substitution: Reactions such as halogenation, nitration, or Friedel-Crafts acylation can introduce new substituents onto the aromatic ring, typically at the positions ortho or para to the existing activating groups.

Demethylation: The methoxy groups can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding catechol (dihydroxy) derivatives, which are themselves important pharmacophores.

Cyclization Reactions: The phenethylamine structure is a classic precursor for the synthesis of heterocyclic ring systems, most notably tetrahydroisoquinolines.